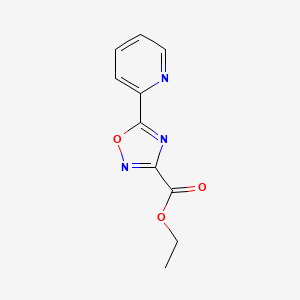

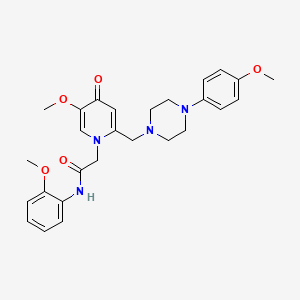

![molecular formula C17H17N3 B2860697 N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline CAS No. 866157-67-7](/img/structure/B2860697.png)

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . This compound also contains a benzyl group and a methylaniline group .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazole derivatives involves various synthetic routes, including the reaction of glyoxal with ammonia .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an imidazole ring attached to a benzyl group and a methylaniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are key components in functional molecules used in various applications . The chemical reactions involving these compounds often focus on the bonds constructed during the formation of the imidazole ring .科学的研究の応用

Synthesis and Biological Activity

Compounds related to N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline have been synthesized for their potential medical applications. For instance, novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety have shown selective alpha 2-adrenoceptor ligand properties, indicating their potential use in medical treatments, such as for hypertension (Sa̧czewski et al., 2008).

Chemical Stability in Industrial Applications

The chemical stability of imidazoline and its derivatives under alkaline conditions has been studied for their applications in industrial processes, such as in the extraction of gold from cyanide leach liquors. These studies contribute to understanding the durability and utility of such compounds in harsh chemical environments (Schwellnus & Green, 1990).

Corrosion Inhibition

Research on amino acid compounds, including those structurally related to this compound, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. These findings have implications for extending the life of metal components in industrial systems (Yadav, Sarkar, & Purkait, 2015).

Catalysis and Organic Synthesis

The development of efficient ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond-forming reactions illustrates the utility of imidazole derivatives in facilitating complex organic transformations. Such catalysts are valuable tools in synthetic organic chemistry, enabling the construction of nitrogen-containing compounds with potential pharmacological activities (Donthireddy et al., 2020).

Material Science and Polymer Chemistry

Imidazoline and its derivatives' role in material science, particularly in the stabilization and modification of polymers, highlights their importance beyond biological applications. Their reactivity and stability under various conditions facilitate the development of new materials with tailored properties for specific industrial applications (Schwellnus & Green, 1990).

Safety and Hazards

将来の方向性

The future directions for “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” and similar compounds could involve further exploration of their broad range of chemical and biological properties . There is a need for the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance . Imidazole has become an important synthon in the development of new drugs .

作用機序

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, they have been developed as drugs that bind to the heme center of the cytochrome P450 (CYP) superfamily of heme monooxygenases, inhibiting their function .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological outcomes. For example, some imidazole-containing drugs bind to the heme center of enzymes in the CYP superfamily, inhibiting their function .

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the function of enzymes in the CYP superfamily, which are involved in a range of important chemical biotransformations across nature .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the physical and chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .

特性

IUPAC Name |

N-[(4-imidazol-1-ylphenyl)methyl]-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-11,13,19H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKRGRUUYODEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)

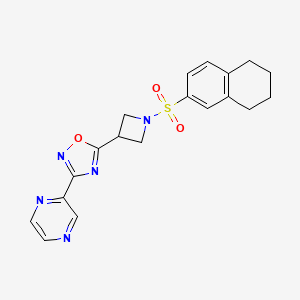

![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

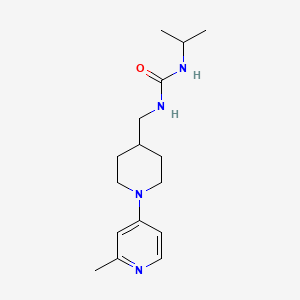

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

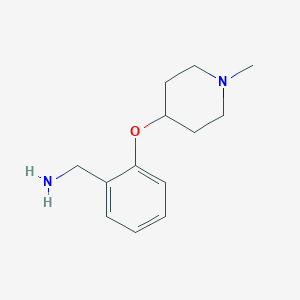

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)

![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)